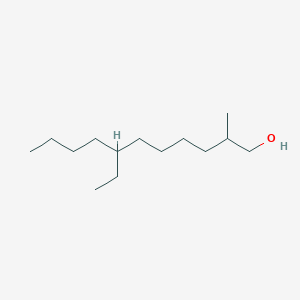![molecular formula C16H17Cl2N3 B11949757 4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline CAS No. 199735-58-5](/img/structure/B11949757.png)
4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and stability, making it a valuable component in the manufacturing of dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline typically involves the diazotization of 3,5-dichloroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include:
Diazotization: 3,5-dichloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-diethylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous diazotization and coupling reactions, improving efficiency and yield.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reactant concentrations are optimized to maximize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of different oxidation products.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous medium or zinc dust in acidic medium.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through its azo group (N=N). The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include:
Enzymatic Reduction: Reduction by enzymes such as azoreductases, leading to the formation of amines.
Binding to Proteins: The reduced amines can bind to proteins and other macromolecules, affecting their function and activity.
Comparison with Similar Compounds
4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline can be compared with other azo compounds such as:
4-[(3,4-dichlorophenyl)diazenyl]-N,N-dimethylaniline: Similar structure but with different substituents, leading to variations in color and stability.
4-[(2,4-dichlorophenyl)diazenyl]-N,N-diethylaniline: Different position of chlorine substituents, affecting the compound’s reactivity and applications.
4-[(3,5-dichlorophenyl)diazenyl]-N,N-dimethylaniline: Similar structure but with different alkyl groups, influencing the compound’s solubility and interaction with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Properties
CAS No. |
199735-58-5 |
|---|---|
Molecular Formula |
C16H17Cl2N3 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Cl2N3/c1-3-21(4-2)16-7-5-14(6-8-16)19-20-15-10-12(17)9-13(18)11-15/h5-11H,3-4H2,1-2H3 |
InChI Key |
UMTMMSANBOFNLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)







